6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 895964-96-2
VCID: VC6209978
InChI: InChI=1S/C17H12ClNO3/c1-22-16-5-3-2-4-11(16)15-9-13(17(20)21)12-8-10(18)6-7-14(12)19-15/h2-9H,1H3,(H,20,21)
SMILES: COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Molecular Formula: C17H12ClNO3
Molecular Weight: 313.74

6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

CAS No.: 895964-96-2

Cat. No.: VC6209978

Molecular Formula: C17H12ClNO3

Molecular Weight: 313.74

* For research use only. Not for human or veterinary use.

6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid - 895964-96-2

Specification

CAS No. 895964-96-2
Molecular Formula C17H12ClNO3
Molecular Weight 313.74
IUPAC Name 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C17H12ClNO3/c1-22-16-5-3-2-4-11(16)15-9-13(17(20)21)12-8-10(18)6-7-14(12)19-15/h2-9H,1H3,(H,20,21)
Standard InChI Key DJOFGJZYTDFRFZ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, reflects its intricate architecture. Key structural features include:

  • A quinoline backbone substituted with chlorine at position 6.

  • A 2-methoxyphenyl group at position 2.

  • A carboxylic acid group at position 4.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₂ClNO₃
Molecular Weight313.74 g/mol
XLogP34
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area59.4 Ų

The XLogP3 value of 4 indicates moderate lipophilicity, suggesting favorable membrane permeability . The carboxylic acid group enhances solubility in polar solvents, though experimental solubility data remain limited .

Synthesis and Structural Optimization

While detailed synthetic protocols are proprietary, general strategies for analogous quinoline derivatives involve:

  • Friedländer annulation: Condensation of 2-aminobenzophenones with ketones to form the quinoline core.

  • Electrophilic substitution: Introduction of chlorine at position 6 using chlorinating agents like SOCl₂.

  • Suzuki coupling: Attachment of the 2-methoxyphenyl group via palladium-catalyzed cross-coupling .

The carboxylic acid group is typically introduced through hydrolysis of ester precursors under basic conditions . Computational models predict that the 2-methoxyphenyl group enhances steric bulk, potentially improving target binding specificity .

Biological Activities and Mechanisms

Antimicrobial Activity

Quinoline derivatives are renowned for their antimicrobial properties. The chloro and methoxy substituents in this compound likely disrupt bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication . Preliminary assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) comparable to ciprofloxacin, though full datasets are unpublished.

Pharmacological Applications and Challenges

ApplicationMechanismCurrent Status
Bacterial infectionsDNA gyrase inhibitionPreclinical research
OncologyTopoisomerase II inhibitionIn vitro validation
Inflammatory diseasesCOX-2 suppression (hypothesized)Theoretical

Despite promising activity, challenges include:

  • Poor bioavailability: The carboxylic acid group may limit gastrointestinal absorption.

  • Metabolic instability: Predicted glucuronidation of the phenolic moiety .
    Prodrug strategies, such as esterification of the carboxylic acid, are under investigation to enhance pharmacokinetics .

SupplierCatalog NumberPurityPrice (500 mg)
Matrix ScientificMAT161067031>95%$1,278.60
Amerigo Scientific214373Not specifiedQuote-based

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